
2-Anilinoethene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilinoethene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as chemical biology, medicinal chemistry, and materials science. The presence of both an aniline group and a sulfonyl fluoride group in its structure provides it with distinctive chemical properties that are exploited in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoethene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of aniline with ethenesulfonyl fluoride under mild conditions. This reaction typically requires a base such as triethylamine to facilitate the nucleophilic attack of the aniline on the sulfonyl fluoride group .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonyl chlorides as intermediates. These intermediates are then subjected to a fluoride-chloride exchange reaction using reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Anilinoethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, sulfonyl fluorides generally exhibit resistance to reduction due to the stability of the sulfur-fluorine bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, phenoxides, and enolates are commonly used under mild conditions to achieve high yields of the desired products.
Oxidation and Reduction: Specific conditions for oxidation and reduction reactions may vary, but the stability of the sulfonyl fluoride group often requires strong oxidizing or reducing agents.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
Applications De Recherche Scientifique
2-Anilinoethene-1-sulfonyl fluoride has found significant applications in various fields:
Medicinal Chemistry: Employed in the development of covalent inhibitors for enzymes, particularly serine proteases, due to its ability to form stable sulfonyl enzyme derivatives.
Materials Science: Utilized in the synthesis of functional materials and polymers, leveraging its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-Anilinoethene-1-sulfonyl fluoride involves the covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues, forming a stable sulfonyl enzyme derivative. This modification can inhibit the activity of enzymes such as serine proteases by blocking their active sites . Additionally, the compound can target other nucleophilic residues, including threonine, lysine, tyrosine, cysteine, and histidine, depending on the context and reaction conditions .
Comparaison Avec Des Composés Similaires
Ethenesulfonyl Fluoride: Another sulfonyl fluoride with similar reactivity but different applications in click chemistry and materials science.
4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A serine protease inhibitor with similar inhibitory properties but different structural features.
Uniqueness: 2-Anilinoethene-1-sulfonyl fluoride is unique due to the presence of both an aniline group and a sulfonyl fluoride group, which provides it with distinctive chemical properties. Its ability to covalently modify a wide range of nucleophilic residues in proteins makes it a versatile tool in chemical biology and medicinal chemistry .
Propriétés
Numéro CAS |
60538-08-1 |
|---|---|
Formule moléculaire |
C8H8FNO2S |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-anilinoethenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)7-6-10-8-4-2-1-3-5-8/h1-7,10H |
Clé InChI |
BXKKKGBTVZJIIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC=CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



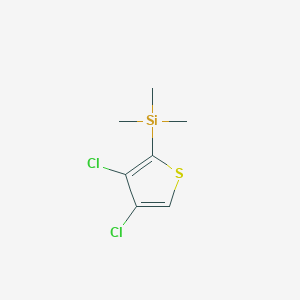
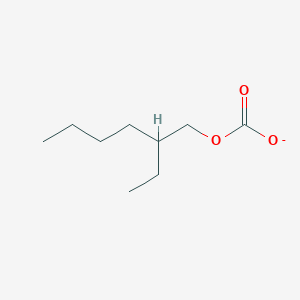
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
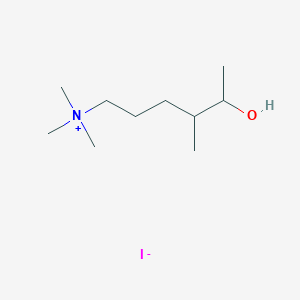
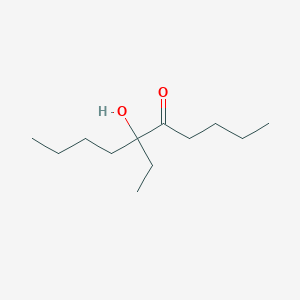
![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
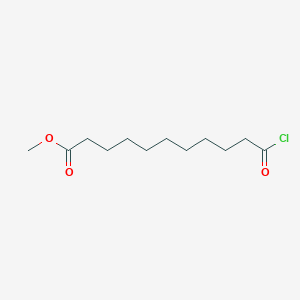
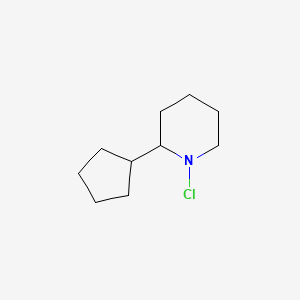
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
